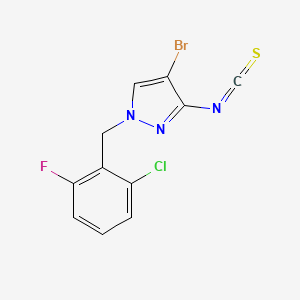
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with bromine, chlorine, and fluorine atoms, as well as an isothiocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Introduction of the Benzyl Group: The brominated pyrazole is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Isothiocyanation: Finally, the compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Addition Reactions: Amines or alcohols in the presence of a base can react with the isothiocyanate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Addition Reactions: Thiourea derivatives or other addition products.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of isothiocyanate groups with biological molecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: This compound lacks the isothiocyanate group but shares the same core structure.
1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole: This compound lacks the bromine atom but retains the isothiocyanate group.
Uniqueness
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the specific halogen substitution pattern. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFN3S/c12-8-5-17(16-11(8)15-6-18)4-7-9(13)2-1-3-10(7)14/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKITWUKTWYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2758987.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)
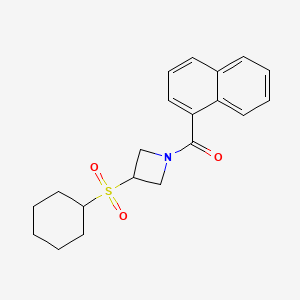
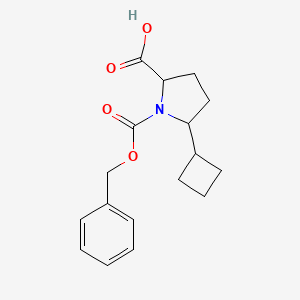
![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2758997.png)
![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2758998.png)
![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)
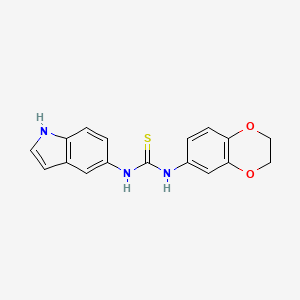
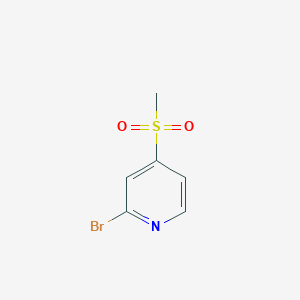
![2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2759006.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)
